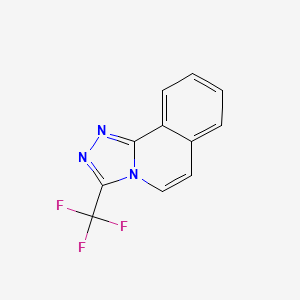

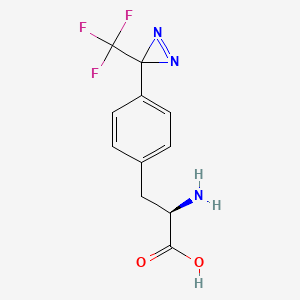

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

描述

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, also known as TFA-diazirine or TFA-DA, is a chemical compound that has gained popularity in scientific research due to its ability to crosslink and label proteins. TFA-diazirine is a derivative of the amino acid phenylalanine, and its unique structure allows it to be incorporated into proteins during synthesis, providing a powerful tool for studying protein-protein interactions and protein function.

作用机制

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee works by crosslinking proteins through the formation of covalent bonds between the diazirine moiety and nearby amino acid residues. Upon exposure to UV light, the diazirine moiety undergoes a photochemical reaction, forming a highly reactive carbene intermediate that can covalently bond to nearby amino acid residues. This crosslinking allows researchers to study protein-protein interactions and protein function in vivo and in vitro.

生化和生理效应

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has no known biochemical or physiological effects on cells or organisms when used in concentrations typically employed in scientific research. It is a non-toxic and non-reactive compound that is well-tolerated by cells and organisms.

实验室实验的优点和局限性

The advantages of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in lab experiments include its ability to selectively label and crosslink proteins, its non-toxic and non-reactive nature, and its compatibility with a wide range of experimental techniques. However, the limitations of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee include its relatively high cost, the need for specialized equipment to perform photo-crosslinking experiments, and the potential for non-specific labeling or crosslinking of proteins.

未来方向

There are many potential future directions for the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in scientific research. One direction is the development of new methods for selective labeling and crosslinking of specific protein domains or regions. Another direction is the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in conjunction with other labeling or crosslinking techniques to study protein-protein interactions and protein function in greater detail. Additionally, the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in live-cell imaging experiments could provide valuable insights into protein dynamics and function in vivo.

合成方法

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups of phenylalanine, followed by the introduction of the trifluoromethyl-diazirine moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the amino and carboxylic acid groups to yield pure 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee.

科学研究应用

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has been widely used in scientific research to study protein-protein interactions, protein structure, and protein function. It can be incorporated into proteins during synthesis, allowing researchers to selectively label and crosslink specific proteins. 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee labeling has been used to identify protein-protein interaction sites, map protein topology, and study protein conformational changes.

属性

IUPAC Name |

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914818 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

CAS RN |

95758-95-5 | |

| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。